1-Benzyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms and a hydroxyl group at the fourth position. Its chemical formula is and it has a molecular weight of 174.20 g/mol. The compound is recognized for its diverse applications in chemistry, biology, and industry, serving as a building block for more complex molecules and as a ligand in coordination chemistry.
1-Benzyl-1H-pyrazol-4-ol is classified under organic compounds, specifically within the category of pyrazoles. It is identified by the CAS number 226989-35-1 and is available through various chemical suppliers such as BenchChem and PubChem.
The synthesis of 1-benzyl-1H-pyrazol-4-ol can be achieved through several methods, with one common approach being the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. This reaction typically occurs under mild conditions and can be catalyzed by various agents, including acids and bases.
Technical Details:
The molecular structure of 1-benzyl-1H-pyrazol-4-ol consists of:
The molecular weight is 174.20 g/mol, with a melting point that varies based on purity and specific synthesis conditions. Spectroscopic data such as NMR and NMR can be used for structural confirmation.
1-Benzyl-1H-pyrazol-4-ol undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction processes can modify the compound to form derivatives with different functional groups.
Substitution: The benzyl group may be replaced with other alkyl or aryl groups through nucleophilic substitution reactions.
Technical Details:
The mechanism of action for 1-benzyl-1H-pyrazol-4-ol involves its interaction with biological targets such as enzymes or receptors. It may function as an enzyme inhibitor by binding to active sites, thereby preventing substrate phosphorylation. This property makes it significant in medicinal chemistry for drug development.
Relevant data from spectroscopic techniques (e.g., infrared spectroscopy) can provide insights into functional groups present in the compound .
1-Benzyl-1H-pyrazol-4-ol has numerous applications across various scientific fields:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry.
Biology: The compound is utilized in enzyme inhibition studies and as a probe in biological assays.
Industry: It plays a role in developing materials with specific properties, such as polymers and dyes, contributing to advancements in material science .
1-Benzyl-1H-pyrazol-4-ol represents a privileged scaffold in contemporary drug discovery, characterized by a pyrazole ring N1-benzylated and C4-hydroxylated. This heterocyclic core exhibits significant three-dimensional structural diversity, enabling precise interactions with biological targets. Its molecular formula (C₁₀H₁₀N₂O) and moderate lipophilicity (LogP ≈ 1.42) facilitate cellular penetration while maintaining aqueous solubility—a critical balance for pharmacokinetic optimization . The scaffold's synthetic versatility allows extensive derivatization at the benzyl group, pyrazole ring positions, and phenolic oxygen, making it a versatile template for structure-activity relationship (SAR) exploration. Its emergence as a key pharmacophore in kinase inhibition and necroptosis regulation underscores its therapeutic relevance in inflammation, oncology, and neurodegenerative diseases [3] [9].
Table 1: Fundamental Chemical Characteristics of 1-Benzyl-1H-pyrazol-4-ol
Property | Value/Descriptor | Method/Reference |
---|---|---|
IUPAC Name | 1-benzyl-1H-pyrazol-4-ol | PubChemLite |
Molecular Formula | C₁₀H₁₀N₂O | PubChemLite |
SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)O | PubChemLite |
Exact Mass | 174.0793 Da | PubChemLite |
Hydrogen Bond Donors | 1 (phenolic OH) | Calculated |
Hydrogen Bond Acceptors | 3 (pyrazole N, O) | Calculated |
Systematically named as 1-benzyl-1H-pyrazol-4-ol under IUPAC conventions, this compound features a benzyl group (C₆H₅CH₂-) attached to the pyrazole ring's N1 position, with a hydroxyl substituent at C4. This designation distinguishes it from isomeric structures like 1-benzyl-1H-pyrazol-5-ol, where positional isomerism significantly influences electronic distribution and biological activity. The benzyl group provides a hydrophobic pharmacophore element capable of π-stacking interactions with protein residues, while the C4-hydroxyl group serves as a hydrogen-bond donor/acceptor or metal-chelating moiety .
The pyrazole ring itself is a π-excessive heterocycle with two adjacent nitrogen atoms: N1 is pyrrole-like (basic), and N2 is pyridine-like (weakly basic). This electronic asymmetry enables diverse binding modes with biological targets. The C4-hydroxy group imposes tautomeric equilibria between 4-hydroxypyrazole (phenol-like) and 4(1H)-pyridone forms, though crystallographic evidence strongly favors the hydroxy tautomer in solid state. This tautomerism can influence molecular recognition in enzyme binding pockets .
Table 2: Key Substituent Effects on Pyrazole Core Properties
Position | Substituent | Electronic Effect | Steric Consequence | Biological Impact |
---|---|---|---|---|
N1 | Benzyl | +M effect (electron donation) | Creates hydrophobic pocket | Enhances membrane permeability |
C4 | Hydroxyl | Strong -M effect (withdrawal) | Small polar group | Enables H-bonding with kinase targets |
C3/C5 | Unsubstituted | Neutral | Minimal steric bulk | Allows additional derivatization |
Pyrazole chemistry emerged in the late 19th century, but medicinal exploitation accelerated in the 1960s with non-steroidal anti-inflammatory drugs (e.g., celecoxib). The 1-benzyl-1H-pyrazole subclass gained prominence in the early 2000s when researchers recognized its kinase-modulating potential. A pivotal advancement occurred with the discovery that 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a) exhibited RIP1 kinase inhibition (Kd ~0.5 µM), triggering systematic SAR exploration of the benzyl position [3].
Structural evolution progressed through three generations:
Table 3: Milestones in 1-Benzyl-1H-pyrazole Derivative Development
Year | Key Compound/Class | Therapeutic Target | Advancement | Source |
---|---|---|---|---|
2015 | 1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole (1a) | RIP1 kinase | Established core SAR for necroptosis inhibition | [3] |
2016 | Compound 4b (Optimized RIP1 inhibitor) | RIP1 kinase | Kd = 0.078 µM; Pancreatitis efficacy in mice | [3] |
2024 | 1,1-Dibenzyl-3-(1-benzyl-1H-pyrazol-4-yl)thioureas | Oxidative stress/glutamate receptors | Demonstrated neuroprotection in H₂O₂ models | [6] |
2024 | Pyrrolotriazole-pyrazole hybrids (e.g., 26) | Dual hRIP1/mRIP1 inhibition | Overcame species selectivity limitations | [9] |
1-Benzyl-1H-pyrazol-4-ol derivatives exhibit potent modulation of receptor-interacting protein 1 (RIP1) kinase, a central regulator of necroptosis—a programmed inflammatory cell death pathway implicated in pancreatitis, neurodegenerative diseases, and cancer metastasis. Compound 4b (1-benzyl derivative with optimized substituents) achieved a Kd of 0.078 µM against RIP1 kinase and EC₅₀ of 0.160 µM in cellular necroptosis assays. Mechanistically, it binds the allosteric "DLG-out" pocket, stabilizing an inactive kinase conformation (type III inhibition) [3].
Structure-activity relationship (SAR) insights reveal:
Recent innovations address species selectivity barriers. Early inhibitors like compound 6 showed potent human RIP1 activity (HT-29 IC₅₀ <100 nM) but were inactive against murine RIP1. Incorporating 1-benzylpyrazole elements into fused scaffolds (e.g., pyrrolo[1,2-b][1,2,4]triazole 26) achieved >85% necroptosis inhibition in both human (I2.1) and murine (Hepa1-6) cells at 1 µM by accommodating structural divergence near the allosteric pocket [9].
Table 4: Anti-Necroptotic Activity of Key 1-Benzyl-1H-pyrazole Derivatives
Compound | RIP1 Kd/IC₅₀ (µM) | Cell-Based EC₅₀ (µM) | Species Cross-Reactivity | Key Structural Features |
---|---|---|---|---|
1a | ~0.5 | >10 | Limited | 2,4-Dichlorobenzyl; nitro group |
4b | 0.078 | 0.160 | Human-specific | Optimized benzyl substituents |
GSK'547 | 0.016 (hRIP1) | 0.045 | Human/murine (moderate) | 5-Phenyl-4,5-dihydropyrazole linker |
Pyrrolotriazole 26 | 0.022 | 0.095 | Human + murine | Fused 1-benzylpyrazole core |
Beyond necroptosis, these derivatives inhibit diverse kinases:
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: